molecular formula C21H12FeN3O4 B560672 Exjade Fe3+ chelate CAS No. 554435-83-5

Exjade Fe3+ chelate

Cat. No.: B560672
CAS No.: 554435-83-5
M. Wt: 426.2 g/mol
InChI Key: ABQALTGEPFNCIY-UHFFFAOYSA-K
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Description

Deferasirox Fe3(addition) chelate is a compound primarily used as an iron chelator. It is designed to bind excess iron in the body, forming a stable complex that can be excreted, thus preventing iron overload. This compound is particularly useful in treating conditions like beta-thalassemia and other chronic anemias where patients require frequent blood transfusions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deferasirox Fe3(addition) chelate is synthesized through a series of chemical reactions involving deferasirox and ferric ions. The process typically involves dissolving deferasirox in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding a ferric salt, like ferric chloride, under controlled conditions to form the chelate .

Industrial Production Methods

Industrial production of deferasirox Fe3(addition) chelate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Deferasirox Fe3(addition) chelate primarily undergoes chelation reactions, where it forms stable complexes with ferric ions. It can also participate in redox reactions due to the presence of iron.

Common Reagents and Conditions

    Chelation: Ferric chloride or other ferric salts in solvents like DMSO.

    Redox Reactions: Involves oxidizing or reducing agents depending on the desired outcome.

Major Products

The major product of the chelation reaction is the deferasirox Fe3(addition) chelate itself. In redox reactions, the products depend on the specific reagents used but may include various iron complexes .

Scientific Research Applications

Deferasirox Fe3(addition) chelate has a wide range of applications in scientific research:

Mechanism of Action

Deferasirox Fe3(addition) chelate works by binding to free ferric ions in the body, forming a stable complex that is excreted through the bile. This reduces the levels of free iron, which can be toxic at high concentrations. The molecular targets include ferric ions, and the pathways involved are primarily related to iron metabolism and excretion .

Comparison with Similar Compounds

Similar Compounds

    Deferoxamine: Another iron chelator used for treating iron overload.

    Deferiprone: An oral iron chelator with a different mechanism of action.

Uniqueness

Deferasirox Fe3(addition) chelate is unique due to its high affinity for ferric ions and its ability to be administered orally, providing a convenient treatment option for patients. It also has a longer half-life compared to other chelators, allowing for once-daily dosing .

Properties

IUPAC Name

4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQALTGEPFNCIY-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FeN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856160
Record name Iron(3+) 4-[3,5-bis(2-oxidophenyl)-1H-1,2,4-triazol-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554435-83-5
Record name Iron(3+) 4-[3,5-bis(2-oxidophenyl)-1H-1,2,4-triazol-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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